

Application Note and Protocol: Chymotrypsin Activity Assay Using Suc-Val-Pro-Phe-pNA

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Compound of Interest

Compound Name: *Suc-val-pro-phe-pna*

Cat. No.: *B1404900*

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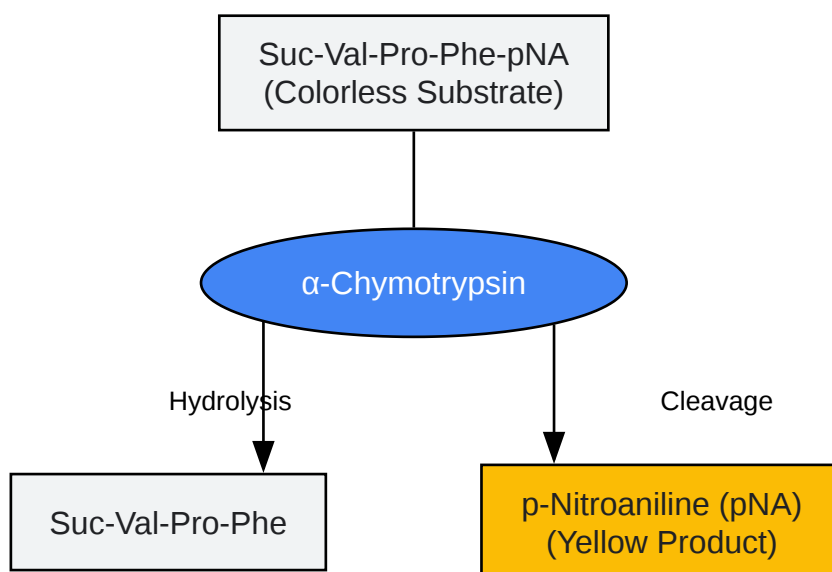
Audience: Researchers, scientists, and drug development professionals.

Introduction

Chymotrypsin is a serine protease that plays a crucial role in digestion by preferentially cleaving peptide bonds adjacent to aromatic amino acid residues (tyrosine, tryptophan, and phenylalanine). The enzymatic activity of chymotrypsin can be quantitatively measured using the chromogenic substrate N-Succinyl-L-Valyl-L-Prolyl-L-Phenylalanine-p-nitroanilide (**Suc-Val-Pro-Phe-pNA**). This assay is based on the principle that chymotrypsin catalyzes the hydrolysis of the amide bond in the substrate, releasing the yellow-colored product, p-nitroaniline (pNA). [1] The rate of pNA formation is directly proportional to the chymotrypsin activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm. [2] [3] This method provides a simple, sensitive, and continuous assay for determining chymotrypsin kinetics and for screening potential inhibitors.

Enzymatic Reaction Pathway

The assay relies on the enzymatic cleavage of the substrate by chymotrypsin, as depicted below.



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Caption: Enzymatic hydrolysis of **Suc-Val-Pro-Phe-pNA** by chymotrypsin.

Materials and Reagents

- α -Chymotrypsin (from bovine pancreas)
- **Suc-Val-Pro-Phe-pNA** (Substrate)[4]
- Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)[3][5][6]
- Tris-HCl or Sodium Phosphate buffer
- Calcium Chloride (CaCl_2) (optional, but recommended for stability)[7]
- Hydrochloric Acid (HCl), 1 mM
- 96-well clear, flat-bottom microplates or UV-transparent cuvettes
- Microplate reader or spectrophotometer capable of reading absorbance at 405 nm or 410 nm[1][2]
- Incubator or temperature-controlled plate reader (25°C or 37°C)[1][5]

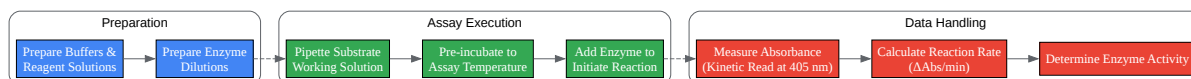
Reagent Preparation

It is recommended to prepare fresh aqueous solutions for each experiment.

- Assay Buffer: Prepare 0.1 M Tris-HCl buffer containing 20 mM CaCl₂. Adjust the pH to 7.8-8.0 at the desired reaction temperature (e.g., 25°C).[7][8] Alternatively, a 50 mM sodium phosphate buffer at pH 7.4 can be used.[5]
- Substrate Stock Solution (15 mM): Dissolve the **Suc-Val-Pro-Phe-pNA** substrate in high-quality, anhydrous DMSO to make a 15 mM stock solution.[5] Mix thoroughly by vortexing. This stock solution can be stored in aliquots at -20°C for up to one month or -80°C for six months to avoid repeated freeze-thaw cycles.[4]
- Substrate Working Solution (e.g., 300 µM): On the day of the experiment, dilute the Substrate Stock Solution with the Assay Buffer to the desired final concentration. For a typical assay with a final substrate concentration of 150 µM, a 2X working solution (300 µM) should be prepared.
- Chymotrypsin Stock Solution (1 mg/mL): Dissolve chymotrypsin powder in ice-cold 1 mM HCl.[2] Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- Chymotrypsin Working Solution: Dilute the Chymotrypsin Stock Solution in ice-cold Assay Buffer to a concentration that will yield a linear rate of absorbance change over the desired time course. A final concentration in the range of 5-20 nM is often a good starting point.[5]

Experimental Workflow

The general workflow for conducting the chymotrypsin assay is outlined below.



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Caption: A generalized workflow for the **Suc-Val-Pro-Phe-pNA** chymotrypsin assay.

Experimental Protocol (96-Well Plate Format)

This protocol describes a kinetic assay to determine the initial reaction velocity.

- **Plate Setup:** Add 50 μL of Assay Buffer to wells designated for blanks (no enzyme).
- **Substrate Addition:** Add 50 μL of the Substrate Working Solution (e.g., 300 μM for a 150 μM final concentration) to all wells (including blanks, samples, and controls).
- **Pre-incubation:** Place the microplate in the reader and allow it to pre-incubate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to ensure thermal equilibrium.^[7]
- **Reaction Initiation:** Add 50 μL of the Chymotrypsin Working Solution to the sample wells to initiate the reaction. For blank wells, add an equal volume of Assay Buffer. The total reaction volume will be 100 μL .
- **Data Acquisition:** Immediately begin measuring the absorbance at 405 nm (or 410 nm) in kinetic mode, taking readings every 20-30 seconds for 5-10 minutes.^[5] Ensure the readings fall within the linear range of the instrument.

Data Presentation and Analysis

A. Calculation of Enzyme Activity

- **Determine the Rate of Reaction:** Plot absorbance versus time (in minutes). The slope of the initial linear portion of this curve represents the rate of reaction ($\Delta\text{Abs}/\text{min}$).
- **Calculate Activity:** Use the Beer-Lambert law to convert the rate of absorbance change to enzymatic activity.

$$\text{Activity } (\mu\text{mol}/\text{min}/\text{mL}) = (\Delta\text{Abs}/\text{min} * \text{Total Volume (mL)}) / (\epsilon * \text{Path Length (cm)} * \text{Enzyme Volume (mL)})$$

Where:

- $\Delta\text{Abs}/\text{min}$ is the rate of absorbance change from the linear portion of the curve.

- ϵ (Molar Extinction Coefficient) for p-nitroaniline is $8,800 \text{ M}^{-1}\text{cm}^{-1}$ at 410 nm and pH 7.5. [6]
- Path Length is typically 1 cm for a standard cuvette. For microplates, this value must be determined or provided by the manufacturer.

B. Summary of Typical Assay Parameters

The following table summarizes typical quantitative parameters and conditions cited in the literature for chymotrypsin assays.

| Parameter | Value / Condition | Source(s) |
|-------------------------------------|--|-----------|
| Substrate | Suc-Val-Pro-Phe-pNA or Suc-Ala-Ala-Pro-Phe-pNA | [4][5] |
| Final Substrate Conc. | 100 - 150 μM | [5][8] |
| Final Enzyme Conc. | 5 - 20 nM | [5] |
| Assay Buffer | 0.1 M Tris-HCl or 50 mM Sodium Phosphate | [1][5][7] |
| pH | 7.4 - 9.0 | [1][5] |
| Temperature | 25°C or 37°C | [1][5] |
| Wavelength (λ) | 405 - 410 nm | [1][2][3] |
| pNA Molar Extinction (ϵ) | $8,800 \text{ M}^{-1}\text{cm}^{-1}$ | [6] |

C. Kinetic Parameters

Kinetic constants such as K_m (Michaelis constant) and k_{cat} can be determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

| Enzyme | Substrate | K _m (μM) | Source |
|--------------|-------------------------|---------------------|--------|
| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 60 | [3] |
| Cathepsin G | Suc-Ala-Ala-Pro-Phe-pNA | 1700 | [3] |
| Chymase | Suc-Ala-Ala-Pro-Phe-pNA | 4000 | [3] |

Note: The K_m for Suc-Ala-Ala-Pro-Phe-pNA is provided as a close reference for the structurally similar **Suc-Val-Pro-Phe-pNA** substrate.

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